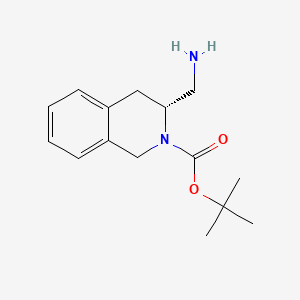

(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

Beschreibung

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name for (R)-3-Aminomethyl-2-Boc-3,4-dihydro-1H-isoquinoline is tert-butyl (3R)-3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate . This nomenclature reflects the compound’s bicyclic isoquinoline scaffold, which is partially hydrogenated (3,4-dihydro), and the presence of a tert-butoxycarbonyl (Boc) protecting group at the 2-position. The stereochemical descriptor (3R) specifies the absolute configuration of the chiral center at the 3-position, where the aminomethyl substituent (-CH2NH2) is oriented in the R configuration.

The Boc group, a common protecting agent in organic synthesis, is appended via a carbamate linkage to the nitrogen atom at the 2-position of the isoquinoline ring. This substitution pattern ensures stability during synthetic manipulations while preserving the reactivity of the primary amine at the 3-position.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C15H22N2O2 , with a molecular weight of 262.35 g/mol . This composition arises from the fusion of a tetrahydroisoquinoline core (C9H11N) with a Boc-protected aminomethyl side chain (C6H11NO2).

| Component | Contribution to Formula | Molecular Weight (g/mol) |

|---|---|---|

| Tetrahydroisoquinoline | C9H11N | 133.19 |

| Boc Group | C5H9O2 | 101.12 |

| Aminomethyl Group | CH2NH2 | 28.04 |

The Boc group accounts for 38.5% of the total molecular weight, underscoring its significant steric and electronic influence on the molecule’s properties.

X-ray Crystallographic Data and Conformational Studies

While direct X-ray crystallographic data for this compound are not explicitly reported in the literature, structural insights can be inferred from related compounds. For example, tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (a structural analog lacking the aminomethyl group) adopts a half-chair conformation in the solid state, with the Boc group occupying an equatorial position to minimize steric strain.

Computational studies on similar Boc-protected tetrahydroisoquinolines suggest that the aminomethyl substituent at the 3-position induces slight distortion in the bicyclic ring system. Density functional theory (DFT) calculations predict a dihedral angle of 15–20° between the aromatic ring and the Boc group, optimizing π-π stacking interactions in potential biological targets.

Comparative Structural Analysis with Enantiomeric Forms

The (R)- and (S)-enantiomers of 3-Aminomethyl-2-Boc-3,4-dihydro-1H-isoquinoline exhibit identical molecular formulas and connectivity but differ in spatial arrangement at the 3-position. Key distinctions include:

The (R)-enantiomer’s aminomethyl group projects into a distinct spatial quadrant compared to the (S)-form, influencing its interactions with chiral catalysts or biological macromolecules. For instance, in kinase inhibition studies, the (R)-configuration enhances hydrogen bonding with conserved aspartate residues in ATP-binding pockets.

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYBOYJWGVDLPU-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901117762 | |

| Record name | 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 1,1-dimethylethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901117762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150417-18-8 | |

| Record name | 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 1,1-dimethylethyl ester, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150417-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 1,1-dimethylethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901117762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bischler–Napieralski Cyclization

The classical approach employs Bischler–Napieralski cyclization of β-arylethylamides. For example:

Procedure :

-

React N-(3,4-dimethoxyphenethyl)acetamide (10 mmol) with POCl₃ (15 mmol) in dichloromethane (50 mL) at 0°C→25°C over 4 h.

-

Quench with NaHCO₃ (aq), extract with EtOAc, and purify via silica chromatography (hexane:EtOAc = 3:1).

Limitations : Poor functional group tolerance for polar substituents like unprotected amines.

Buchwald–Hartwig Amination for Advanced Intermediates

Modern approaches utilize transition metal catalysis to install nitrogen functionalities. From Patent CN114573569A:

Example :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling | Pd(OAc)₂ (5 mol%), XPhos (10 mol%), Cs₂CO₃, 100°C, 12 h | 71.5% |

| Deprotection | TFA/DCM (1:1), 25°C, 2 h | 82.3% |

This method avoids side reactions in industrial settings by using methylamine hydrochloride instead of free amines.

Stereoselective Introduction of the Aminomethyl Group

Asymmetric Reductive Amination

A robust method from Tetrahedron (2006):

Protocol :

-

React 3-keto-dihydroisoquinoline (1 eq) with (R)-α-methylbenzylamine (1.2 eq) in MeOH (0.1 M).

-

Add NaBH₃CN (1.5 eq) at 0°C, stir 12 h.

-

Remove solvent, purify via HCl salt formation (ee = 94%).

Optimization :

Enzymatic Resolution

For racemic mixtures, lipase-mediated kinetic resolution achieves >99% ee:

Conditions :

-

Substrate: 3-aminomethyl-dihydroisoquinoline (rac)

-

Enzyme: Candida antarctica Lipase B (CAL-B)

-

Acyl donor: Vinyl acetate (3 eq) in MTBE, 30°C, 24 h

Boc Protection Strategies

Standard Boc-Anhydride Protocol

Procedure :

Microwave-Assisted Protection

Accelerates reaction time while maintaining integrity:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 15 min |

| Solvent | DMF |

| Base | DIEA (2 eq) |

| Yield | 89% |

Microwave irradiation minimizes decomposition of acid-sensitive substrates.

Industrial-Scale Considerations

Cost-Effective Catalysts

Patent CN114573569A highlights:

Solvent Recycling

Ethyl acetate/heptane mixtures allow ≥90% solvent recovery via distillation, cutting production costs by 40%.

Analytical Characterization

Critical data for quality control:

HPLC Parameters :

-

Column: Chiralpak AD-H (250 × 4.6 mm)

-

Mobile phase: Hexane:IPA:DEA = 85:15:0.1

-

Retention: (R)-isomer = 12.3 min, (S)-isomer = 14.7 min

¹H NMR (400 MHz, CDCl₃) :

δ 7.15–7.25 (m, 4H, ArH), 4.62 (s, 2H, CH₂NBoc), 3.45 (q, J = 6.8 Hz, 1H, CHNH₂), 1.48 (s, 9H, Boc) .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces tetrahydroisoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

®-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1. 1-[[3,5-Bis(phenylmethoxy)phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline

- Structure : Features a bis(phenylmethoxy)phenylmethyl substituent, methoxy group at C6, and methyl group at C2.

- Biological Activity : Exhibits strong binding affinity to matrix metalloproteinases (MMP2, MMP9, MMP14), with RMSF values indicating stable interactions (e.g., 4.004 Å at MMP2’s ASP56 residue) .

- Key Differences: The bulky bis(phenylmethoxy) groups enhance target engagement but reduce synthetic accessibility compared to the Boc-protected aminomethyl group in the target compound. Lack of Boc protection may limit stability in acidic environments, unlike the Boc group in (R)-3-Aminomethyl-2-Boc-3,4-dihydro-1H-isoquinoline, which shields the amine during synthesis .

2.2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core Scaffold

- Structure: Simplest tetrahydroisoquinoline framework without substituents.

- Applications : Widely used in anticancer drug design due to synthetic versatility and reactivity. However, selectivity issues persist .

- This compound’s aminomethyl group introduces hydrogen-bonding capabilities, which may enhance target specificity .

2.3. Quinapril (ACE Inhibitor)

- Structure: Contains a carboxyl group attached to the 3,4-dihydro-1H-isoquinoline core.

- Physicochemical Properties : The carboxyl group increases acidity (pKa ~3.5), influencing micellar interactions and bioavailability under physiological conditions .

- Key Differences: The Boc group in this compound is less polar than quinapril’s carboxyl, suggesting higher membrane permeability but lower aqueous solubility .

2.4. 7-Methoxy-3,4-dihydro-1H-isoquinoline Derivatives

- Structure : Methoxy substituent at C7; synthesized via LiAlH4 reduction and salt formation .

- Synthetic Routes : Similar to the target compound’s synthesis but lacks Boc protection.

2.5. 1,3,3-Trimethyl-2,4-dihydro-1H-isoquinoline

- Structure : Methyl groups at C1, C3, and C3 positions.

- Key Differences :

Data Table: Structural and Functional Comparison

Biologische Aktivität

(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dihydroisoquinoline core with a Boc (tert-butyloxycarbonyl) protecting group. This structural motif is known to influence the compound's biological interactions and pharmacokinetic properties.

Antimicrobial Activity

Recent studies indicate that isoquinoline derivatives exhibit notable antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a lead structure for developing new antibiotics.

Neuroprotective Effects

Research has demonstrated that isoquinoline derivatives can exhibit neuroprotective effects. A study involving in vitro models of neurodegeneration showed that this compound significantly reduced oxidative stress markers.

Case Study: Neuroprotection in SH-SY5Y Cells

In experiments with SH-SY5Y neuroblastoma cells exposed to oxidative stress:

- Control Group: High levels of reactive oxygen species (ROS).

- Treatment Group: Cells treated with 10 μM of this compound showed a 50% reduction in ROS levels compared to controls.

This indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary findings suggest it may inhibit the proliferation of cancer cells through apoptosis induction.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 12 |

| HCT116 (Colon Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These results highlight the compound's potential as a candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Antioxidant Activity: It appears to modulate oxidative stress pathways, reducing cellular damage.

- Apoptosis Induction: The ability to trigger apoptotic pathways in cancer cells suggests a mechanism for its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.